2,3,3-Trichloroacrylamide
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Overview
Description
2,3,3-Trichloroacrylamide is an organic compound with the chemical formula C3H2Cl3NO . It is a derivative of acrylamide, characterized by the presence of three chlorine atoms attached to the carbon backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,3-Trichloroacrylamide can be synthesized through the chlorination of acrylamide. The process involves the reaction of acrylamide with chlorine gas in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the selective chlorination of the acrylamide molecule .
Industrial Production Methods: In an industrial setting, the production of trichloroacrylamide involves large-scale chlorination processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trichloroacrylamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloroacrylamide can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: this compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of trichloroacrylamide.
Reduction Reactions: Products include partially or fully dechlorinated acrylamide derivatives.
Oxidation Reactions: Products include various oxidized forms of trichloroacrylamide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of trichloroacrylamide involves its interaction with various molecular targets and pathways:
Molecular Targets: 2,3,3-Trichloroacrylamide can interact with proteins, enzymes, and nucleic acids, leading to changes in their structure and function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Uniqueness of 2,3,3-Trichloroacrylamide: this compound is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other acrylamide derivatives may not be suitable .
Properties
CAS No. |
3880-18-0 |
---|---|
Molecular Formula |
C3H2Cl3NO |
Molecular Weight |
174.41 g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enamide |
InChI |
InChI=1S/C3H2Cl3NO/c4-1(2(5)6)3(7)8/h(H2,7,8) |
InChI Key |
BJVAUAPBLDCULS-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)(C(=O)N)Cl |
Canonical SMILES |
C(=C(Cl)Cl)(C(=O)N)Cl |
3880-18-0 | |
Origin of Product |
United States |
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